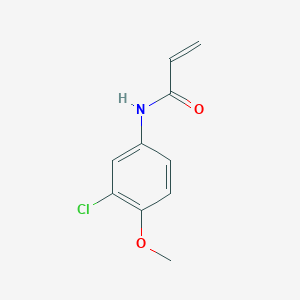

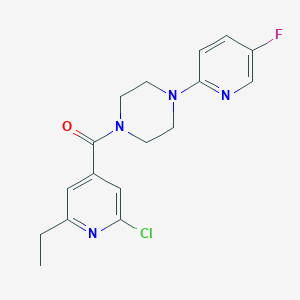

![molecular formula C16H23NOS B2485740 N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)

N-[(4-tert-butylphenyl)methoxy]thian-4-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MS-1819 es una enzima lipasa recombinante derivada de la levadura Yarrowia lipolytica. Se investiga principalmente por su posible uso en el tratamiento de la insuficiencia pancreática exocrina, una condición en la que el páncreas no produce suficientes enzimas digestivas, lo que lleva a la malabsorción de nutrientes . Esta enzima está diseñada para mejorar la absorción de grasas en pacientes con insuficiencia pancreática .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

MS-1819 se produce mediante tecnología de ADN recombinante. El gen que codifica la enzima lipasa se inserta en la levadura Yarrowia lipolytica, que luego expresa la enzima. Las células de levadura se cultivan en un ambiente controlado, y la enzima se cosecha del medio de cultivo .

Métodos de Producción Industrial

La producción industrial de MS-1819 implica la fermentación a gran escala de Yarrowia lipolytica. El proceso de fermentación se optimiza para maximizar el rendimiento de la enzima. Después de la fermentación, la enzima se purifica utilizando diversas técnicas cromatográficas para garantizar su pureza y actividad .

Análisis De Reacciones Químicas

Tipos de Reacciones

MS-1819 cataliza principalmente la hidrólisis de triglicéridos en ácidos grasos libres y glicerol. Esta reacción es esencial para la digestión y absorción de las grasas de la dieta .

Reactivos y Condiciones Comunes

La enzima funciona de manera óptima en un rango de pH de 6.0 a 8.0 y un rango de temperatura de 37 °C a 40 °C. Requiere la presencia de sales biliares y colipasa para una actividad máxima .

Principales Productos Formados

Los productos principales de la reacción catalizada por MS-1819 son ácidos grasos libres y glicerol, que son esenciales para la absorción de las grasas de la dieta en el intestino .

Aplicaciones Científicas De Investigación

MS-1819 tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la biotecnología:

Medicina: MS-1819 se está investigando como tratamiento para la insuficiencia pancreática exocrina en pacientes con fibrosis quística y pancreatitis crónica.

Biotecnología: La enzima se utiliza en la investigación para estudiar el metabolismo de los lípidos y el papel de las lipasas en varios procesos biológicos.

Aplicaciones Industriales: MS-1819 se puede utilizar en la industria alimentaria para mejorar la digestión de las grasas en varios productos alimenticios.

Mecanismo De Acción

MS-1819 ejerce sus efectos catalizando la hidrólisis de triglicéridos en ácidos grasos libres y glicerol. Esta reacción ocurre en el intestino delgado, donde la enzima interactúa con las grasas de la dieta. La presencia de sales biliares y colipasa mejora la actividad de la enzima, lo que permite una digestión y absorción eficientes de las grasas . El objetivo molecular de MS-1819 es la molécula de triglicérido, y la vía involucrada es la vía de la digestión de los lípidos .

Comparación Con Compuestos Similares

MS-1819 es único en comparación con otras enzimas lipasas debido a su origen no porcino, lo que lo hace adecuado para pacientes que prefieren productos no derivados de animales . Compuestos similares incluyen:

Pancrelipasa: Una enzima derivada de cerdo utilizada para tratar la insuficiencia pancreática exocrina.

Creon: Otra preparación de enzimas derivada de cerdo utilizada para la misma condición.

Zenpep: Una preparación de enzimas similar derivada de fuentes porcinas.

La singularidad de MS-1819 radica en su producción recombinante a partir de levaduras, lo que elimina el riesgo de contaminantes derivados de animales y lo hace adecuado para una población de pacientes más amplia .

Propiedades

IUPAC Name |

N-[(4-tert-butylphenyl)methoxy]thian-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NOS/c1-16(2,3)14-6-4-13(5-7-14)12-18-17-15-8-10-19-11-9-15/h4-7H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZIKPBOHKELOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CON=C2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)

![N-(2,3-dimethylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2485669.png)

![4-(3,5-Difluorophenyl)-2-[(2-methoxyethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2485672.png)

![5-[(2-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2485673.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)

![N-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide](/img/structure/B2485679.png)

![1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2485680.png)